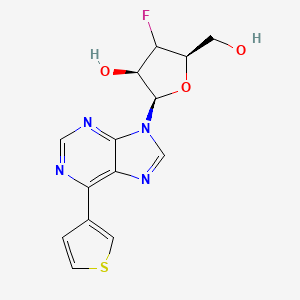
Hbv-IN-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-25 is a chemical compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Hbv-IN-25 typically involves a multi-step organic synthesis process. The initial step often includes the formation of a core scaffold, followed by the introduction of various functional groups through a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The specific reagents and conditions used can vary, but common reagents include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction conditions. The use of high-throughput screening and process optimization ensures that the compound is produced consistently and cost-effectively.
化学反応の分析
Types of Reactions: Hbv-IN-25 can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl compounds.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary alcohols.
科学的研究の応用
Hbv-IN-25 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating HBV infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting HBV and monitoring treatment responses.
作用機序
The mechanism of action of Hbv-IN-25 involves the inhibition of HBV replication. This compound targets specific viral enzymes, such as the HBV polymerase, which is essential for viral DNA synthesis. By binding to the active site of the enzyme, this compound prevents the polymerase from catalyzing the replication of the viral genome, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and helps to control the infection.
類似化合物との比較
Hbv-IN-25 can be compared with other HBV inhibitors, such as:
Tenofovir: Another nucleoside analog that targets HBV reverse transcriptase and inhibits viral replication.
Lamivudine: A nucleoside analog that also inhibits HBV reverse transcriptase.
Uniqueness of this compound: this compound is unique in its specific binding affinity and inhibitory potency against HBV polymerase. Unlike some other inhibitors, it may offer a different resistance profile and potentially fewer side effects, making it a promising candidate for further development and clinical use.
By understanding the detailed properties and applications of this compound, researchers can continue to explore its potential in combating HBV infections and improving patient outcomes.
特性
分子式 |
C18H14ClNO4 |
|---|---|
分子量 |
343.8 g/mol |
IUPAC名 |
(3R)-1-(5-chloro-9-oxoxanthen-3-yl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-3-1-2-13-16(21)12-5-4-11(8-15(12)24-17(13)14)20-7-6-10(9-20)18(22)23/h1-5,8,10H,6-7,9H2,(H,22,23)/t10-/m1/s1 |
InChIキー |
DHVRTFMBTRRBRG-SNVBAGLBSA-N |
異性体SMILES |
C1CN(C[C@@H]1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
正規SMILES |
C1CN(CC1C(=O)O)C2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(3-aminoindazol-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B12390925.png)



